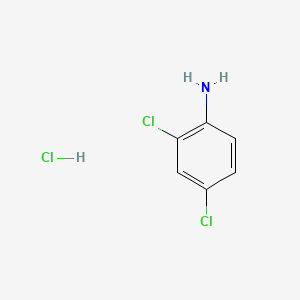
2,4-Dichloroanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloroanilinium chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H6Cl3N and its molecular weight is 198.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Herbicide Formulation:
2,4-Dichloroanilinium chloride is utilized as an intermediate in the synthesis of herbicides. It plays a crucial role in the formulation of selective herbicides that control broadleaf weeds in cereal crops. The compound's effectiveness in inhibiting specific plant growth pathways makes it valuable in agricultural chemistry.
Table 1: Herbicides Derived from this compound
| Herbicide Name | Active Ingredient | Application Method |
|---|---|---|
| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Foliar spray |
| MCPA | 2-Methyl-4-chlorophenoxyacetic acid | Foliar spray |
Pharmaceutical Applications
Intermediate in Drug Synthesis:
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of drugs with therapeutic effects.
Case Study: Synthesis of Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that certain synthesized compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
Chemical Manufacturing
Dyes and Pigments:
In the dye industry, this compound is used as a precursor for synthesizing azo dyes. These dyes are known for their vibrant colors and are widely used in textiles and other materials.
Table 2: Dyes Produced from this compound
| Dye Name | Color | Application Area |
|---|---|---|
| Direct Yellow 12 | Yellow | Textile dyeing |
| Acid Red 73 | Red | Food coloring |
Toxicological Considerations
While exploring the applications of this compound, it is important to address its toxicological profile. Studies have shown that exposure can lead to methaemoglobinemia and other systemic health effects. The compound has moderate acute toxicity with an oral lethal median dose (LD50) of approximately 387 mg/kg in male rats .
Environmental Impact
The environmental fate of this compound has been evaluated concerning its persistence and bioaccumulation potential. As a chlorinated aromatic compound, it poses risks to aquatic organisms and may contribute to soil contamination if not managed properly .
Propriétés
Numéro CAS |
29084-76-2 |
|---|---|
Formule moléculaire |
C6H6Cl3N |
Poids moléculaire |
198.5 g/mol |
Nom IUPAC |
2,4-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
Clé InChI |
IAWHNGSIQZYZQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)N.Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)N.Cl |
Key on ui other cas no. |
29084-76-2 |
Pictogrammes |
Irritant |
Synonymes |
2,4-dichloroaniline 2,4-dichloroaniline hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















